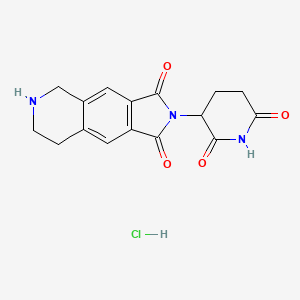
Androgen receptor degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor degrader-2 is a novel compound designed to target and degrade androgen receptors. Androgen receptors play a crucial role in the development and progression of certain cancers, particularly prostate cancer. By degrading these receptors, this compound aims to inhibit the growth and proliferation of cancer cells that rely on androgen signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route starts with the preparation of a core scaffold, followed by functionalization to introduce specific groups that enhance the compound’s binding affinity and degradation activity. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Androgen receptor degrader-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound. These intermediates include various substituted aromatic rings and heterocycles that contribute to the compound’s activity .
Scientific Research Applications
Androgen receptor degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study androgen receptor signaling pathways and their role in cancer progression.
Biology: Employed in cell-based assays to investigate the effects of androgen receptor degradation on cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new drugs targeting androgen receptors and related pathways
Mechanism of Action
Androgen receptor degrader-2 exerts its effects by binding to the androgen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of E3 ubiquitin ligases, which tag the androgen receptor with ubiquitin molecules, marking it for degradation by the proteasome. By reducing the levels of androgen receptors, this compound effectively inhibits androgen signaling and the growth of androgen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits androgen receptor signaling but does not promote receptor degradation.
Bicalutamide: Another androgen receptor antagonist with a similar mechanism of action to enzalutamide.
ARV-110: A proteolysis-targeting chimera (PROTAC) that also promotes androgen receptor degradation but through a different mechanism .
Uniqueness
Androgen receptor degrader-2 is unique in its dual mechanism of action, combining both antagonism and degradation of the androgen receptor. This dual approach enhances its efficacy in inhibiting androgen signaling and overcoming resistance mechanisms that may arise with other treatments .
Properties
Molecular Formula |
C16H16ClN3O4 |
|---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H |
InChI Key |
SJPPLXLJZHLCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















